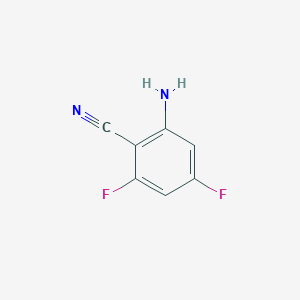

2-Amino-4,6-difluorobenzonitrile

Descripción

Contextualization within Fluorinated Aromatic Nitrile Chemistry

Fluorinated aromatic nitriles are a cornerstone in the synthesis of a wide array of complex molecules. The presence of the electron-withdrawing fluorine atoms and the nitrile group significantly influences the reactivity of the aromatic ring, enabling a diverse range of chemical transformations. The specific positioning of the amino and fluoro substituents in 2-Amino-4,6-difluorobenzonitrile creates a distinct electronic and steric environment, setting it apart from its isomers and other related compounds. This unique arrangement dictates its reactivity and makes it a sought-after precursor for specific molecular architectures.

A common synthetic route to this compound involves the reaction of 2,4,6-trifluorobenzonitrile (B12505) with ammonia (B1221849). rsc.org In this reaction, the amino group selectively displaces one of the fluorine atoms. Interestingly, a direct Sandmeyer cyanation of a diazonium salt derived from 2,4-difluoro-6-nitroaniline (B1293778) has been reported to be an unsuccessful strategy for its synthesis. rsc.orgrsc.org

Significance as a Privileged Scaffold in Contemporary Organic Synthesis

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile starting point for the development of new therapeutic agents. While the broader class of aminobenzonitriles has been explored for such purposes, the specific 2-amino-4,6-difluoro substitution pattern is gaining recognition for its potential in constructing novel bioactive molecules. The amino and nitrile groups provide reactive handles for further chemical modifications, allowing for the systematic exploration of chemical space around this core structure.

Overview of Key Research Domains

The primary research areas where this compound is making a significant impact are medicinal chemistry and materials science. In medicinal chemistry, it serves as a key intermediate in the synthesis of heterocyclic compounds with potential therapeutic applications. For instance, derivatives of aminobenzonitriles are being investigated for their activity as kinase inhibitors, which are crucial in cancer therapy. In materials science, the electronic properties conferred by the fluorine and nitrile groups make it a candidate for the development of novel organic electronic materials, such as those used in covalent organic frameworks (COFs).

Interactive Data Tables

Below are tables summarizing key information about this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₄F₂N₂ |

| Molecular Weight | 154.12 g/mol |

| CAS Number | 190011-84-8 |

Table 2: Spectroscopic Data of a Related Compound (2-Amino-6-fluorobenzonitrile)

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | Chemical shifts (δ) for aromatic and amine protons. |

| ¹³C NMR | Chemical shifts (δ) for carbon atoms in the aromatic ring and the nitrile group. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H (amine) and C≡N (nitrile) stretching vibrations. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the compound's molecular weight. |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-4,6-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUJKZOGZQXBJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579300 | |

| Record name | 2-Amino-4,6-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190011-84-8 | |

| Record name | 2-Amino-4,6-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Established Synthetic Routes for 2-Amino-4,6-difluorobenzonitrile

The production of this compound is most commonly approached through three main synthetic pathways.

A primary and direct method for synthesizing this compound involves the nucleophilic aromatic substitution of 2,4,6-Trifluorobenzonitrile (B12505) with ammonia (B1221849). rsc.org In this reaction, the highly activated fluorine atoms on the benzene (B151609) ring are susceptible to displacement by the nucleophilic ammonia. The substitution preferentially occurs at the 2-position due to the electronic effects of the fluorine and nitrile groups. This method is advantageous due to its directness and the availability of the starting materials. rsc.org

Reaction Scheme:

Another established route begins with 2,4-Difluoro-6-nitroaniline (B1293778). rsc.org This multi-step approach typically involves the diazotization of the aniline (B41778) followed by a Sandmeyer-type reaction to introduce the nitrile group. However, this pathway has been shown to be problematic. The attempted cyanation of the diazonium salt derived from 2,4-difluoro-6-nitroaniline does not yield the desired this compound. rsc.orgrsc.org Instead, it leads to the formation of an unwanted byproduct, 5-fluoro-3-nitro-1,2-benzoquinone 2-diazide, in good yield. rsc.orgrsc.org This occurs through a selective nucleophilic substitution of the fluorine atom at the 2-position by a hydroxide (B78521) ion. rsc.org

An alternative synthetic strategy utilizes 2-Amino-4,6-difluorobenzoic acid as a precursor. This method involves the conversion of the carboxylic acid group into a nitrile. This can be achieved through various chemical transformations, such as conversion to the corresponding amide followed by dehydration. While this route provides an alternative, the availability and synthesis of the starting 2-Amino-4,6-difluorobenzoic acid must be considered.

Challenges and Limitations in Synthetic Protocols

The synthesis of this compound is hampered by several challenges that can affect the yield and purity of the final product.

A significant challenge, particularly in the synthesis from 2,4,6-Trifluorobenzonitrile, is the competing nucleophilic substitution reaction with hydroxide ions. rsc.org If water is present in the reaction mixture, hydroxide ions can compete with ammonia, leading to the formation of hydroxy-substituted byproducts. This necessitates the use of anhydrous conditions to maximize the yield of the desired amino product.

As mentioned previously, a major limitation in the synthetic route starting from 2,4-Difluoro-6-nitroaniline is the highly selective formation of 5-fluoro-3-nitro-1,2-benzoquinone 2-diazide. rsc.orgrsc.org This undesired byproduct arises from the reaction of the intermediate diazonium salt with water (hydroxide ions), which acts as a nucleophile, attacking the 2-position and displacing the fluoride (B91410). rsc.org This side reaction is so predominant that it renders this particular Sandmeyer-type cyanation an unviable method for the synthesis of this compound. rsc.org

Optimization of Reaction Conditions and Yield Enhancement Strategies

The successful synthesis of this compound hinges on carefully optimized reaction conditions. Two primary routes are commonly reported: the cyanation of a halogenated aniline precursor and the amination of a polyfluorinated benzonitrile (B105546).

One established method involves the cyanation of 4-bromo-2,6-difluoroaniline (B33399). This reaction, a variation of the Rosenmund–von Braun reaction, typically utilizes a copper(I) cyanide salt in a high-boiling polar aprotic solvent. A reported procedure involves reacting 4-bromo-2,6-difluoroaniline with copper(I) cyanide in dimethylformamide (DMF) under reflux for an extended period, such as 24 hours nih.gov.

Strategies to enhance yield and reaction efficiency focus on optimizing several key parameters:

Solvent: While DMF is common, other polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can be explored. The choice of solvent can influence the solubility of reactants and the reaction temperature, thereby affecting the reaction rate and yield.

Catalyst/Reagent Stoichiometry: The ratio of the copper cyanide reagent to the aniline substrate is critical. Using a significant excess of CuCN (e.g., 3 equivalents) is reported to drive the reaction to completion nih.gov.

Temperature and Reaction Time: Reflux temperatures are typically required to facilitate the nucleophilic substitution. Optimization involves finding the ideal balance where the reaction proceeds at a reasonable rate without significant decomposition of reactants or products. The reaction time is often long, and studies may focus on catalytic systems that could reduce this duration.

Purity of Reactants: The purity of the starting materials, particularly the 4-bromo-2,6-difluoroaniline and copper(I) cyanide, is crucial for preventing side reactions and achieving a high yield of the desired product.

An alternative route is the nucleophilic aromatic substitution (SNAr) of 2,4,6-trifluorobenzonitrile with ammonia rsc.org. The high reactivity of the fluorine atom at the C2 position, activated by the electron-withdrawing cyano group and the other fluorine atoms, allows for its selective displacement by an amino group. Optimization of this pathway would involve a systematic study of the following conditions:

Ammonia Source: The reaction can be performed using various sources of ammonia, including aqueous ammonia, ammonia gas, or ammonium (B1175870) salts. The choice affects the reaction pressure, concentration, and potential side reactions.

Solvent System: The solvent must be capable of dissolving the benzonitrile substrate while being compatible with the ammonia source. Alcohols or polar aprotic solvents are potential candidates.

Temperature and Pressure: These parameters are interdependent, especially when using ammonia gas. Higher temperatures generally increase the reaction rate but may also lead to the formation of undesired byproducts through the substitution of the fluorine atoms at the C4 and C6 positions.

The following interactive table illustrates a hypothetical optimization study for the cyanation of 4-bromo-2,6-difluoroaniline, demonstrating how systematic variation of conditions can lead to an enhanced yield.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DMF | 153 (Reflux) | 24 | 75 |

| 2 | DMSO | 153 | 24 | 80 |

| 3 | NMP | 153 | 24 | 78 |

| 4 | DMSO | 130 | 24 | 65 |

| 5 | DMSO | 170 | 18 | 82 |

| 6 | DMSO | 170 | 12 | 79 |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Applying these principles to the synthesis of this compound can lead to more sustainable and economically viable production methods.

Key green chemistry strategies applicable to this synthesis include:

Use of Greener Solvents: The conventional reliance on solvents like DMF is a significant environmental concern due to its toxicity. A primary green objective is to replace such solvents with more benign alternatives. For the cyanation reaction, exploring greener polar aprotic solvents like dimethyl sulfoxide (DMSO) or Cyrene™ is a viable strategy. For other syntheses of related aminonitriles, water or water-ethanol mixtures have been successfully used, often in conjunction with specific catalysts nih.gov.

Solvent-Free and Catalytic Conditions: A highly effective green approach is the elimination of solvents altogether. Solvent-free reactions, often facilitated by microwave irradiation or the use of solid-supported catalysts, can dramatically reduce waste and energy consumption researchgate.net. For instance, the synthesis of other aminonitriles has been achieved using reusable solid acid nanocatalysts under solvent-free, microwave-assisted conditions, which offers benefits like short reaction times, high yields, and easy catalyst recovery researchgate.net.

Energy Efficiency: The long reaction times at high temperatures in conventional methods result in high energy consumption. Microwave-assisted synthesis is a proven technology for accelerating reaction rates, often reducing reaction times from hours to minutes and thereby lowering energy input mdpi.com.

Atom Economy and Waste Reduction: The choice of synthetic route directly impacts atom economy. The amination of 2,4,6-trifluorobenzonitrile is inherently more atom-economical than the cyanation of 4-bromo-2,6-difluoroaniline, which generates inorganic salt byproducts. Furthermore, employing catalytic rather than stoichiometric reagents, such as using a recoverable catalyst for the amination step, would significantly reduce waste. Heterogeneous catalysts, like the reusable Ni-B/SiO2 amorphous catalyst used in the preparation of other amino-phenols, offer the advantage of easy separation and recycling, aligning with green chemistry goals google.com.

The table below provides a comparative analysis of a conventional synthesis route against a potential greener alternative, highlighting key green chemistry metrics.

| Metric | Conventional Method (Cyanation) | Potential Green Alternative |

|---|---|---|

| Solvent | DMF (toxic, high boiling point) | Solvent-free or greener solvent (e.g., DMSO, water) |

| Energy Input | High (24h reflux) | Low (e.g., Microwave irradiation, shorter time) |

| Catalyst | Stoichiometric CuCN | Reusable heterogeneous catalyst |

| Waste | High (metal salts, solvent waste) | Low (recyclable catalyst, no solvent waste) |

| Atom Economy | Moderate | Potentially higher (depending on route) |

By focusing on these green principles, the synthesis of this compound can be transformed into a more efficient, safer, and environmentally responsible process.

Reaction Mechanisms and Reactivity Studies

Mechanistic Investigations of 2-Amino-4,6-difluorobenzonitrile Formation Reactions

The synthesis of this compound is primarily achieved through specific reaction pathways, which have been subject to detailed mechanistic study.

The formation of this compound can be efficiently accomplished via a nucleophilic aromatic substitution (SNAr) reaction. rsc.org This pathway involves the reaction of 2,4,6-trifluorobenzonitrile (B12505) with ammonia (B1221849). In this mechanism, the aromatic ring, which is rendered electron-deficient by the strongly electron-withdrawing fluorine and nitrile groups, is attacked by the nucleophilic ammonia. wikipedia.org This attack preferentially occurs at the carbon atom positioned ortho to the nitrile group and para to one of the fluorine atoms.

The SNAr mechanism proceeds through a two-step addition-elimination process. libretexts.org

Addition of the Nucleophile: The ammonia molecule adds to the aromatic ring at the carbon bearing a fluorine atom, breaking the ring's aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge of this intermediate is effectively delocalized by the ortho nitrile group and the remaining fluorine atoms. libretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of a fluoride (B91410) ion, which is a competent leaving group in this activated system. masterorganicchemistry.com

The presence of multiple electron-withdrawing groups is crucial for activating the ring towards nucleophilic attack. libretexts.org Research has shown that in SNAr reactions on activated dihalogenated aromatics, fluorine is often a better leaving group than chlorine, which contributes to the success of this synthetic route. masterorganicchemistry.comnih.gov One study confirms that the reaction of 2,4,6-trifluorobenzonitrile with ammonia yields the desired this compound. rsc.org

Table 1: Key Factors in the SNAr Formation of this compound

| Factor | Description | Role in Reaction |

| Substrate | 2,4,6-Trifluorobenzonitrile | The electrophilic aromatic ring activated for nucleophilic attack. |

| Nucleophile | Ammonia (NH₃) | Attacks the electron-deficient ring to initiate the substitution. |

| Activating Groups | Nitrile (-CN) and Fluorine (-F) | Withdraw electron density from the ring, stabilizing the Meisenheimer intermediate. wikipedia.orglibretexts.org |

| Leaving Group | Fluoride Ion (F⁻) | Displaced from the ring to yield the final product. masterorganicchemistry.com |

| Intermediate | Meisenheimer Complex | A resonance-stabilized carbanion formed during the reaction. wikipedia.org |

An alternative synthetic route to aminobenzonitriles often involves the diazotization of an aniline (B41778) derivative, followed by a copper-catalyzed cyanation, a process known as the Sandmeyer reaction. wikipedia.orgnih.gov For the synthesis of this compound, a plausible precursor would be 3,5-difluoroaniline (B1215098). nih.gov This process would involve converting the amino group of 3,5-difluoroaniline into a diazonium salt (Ar-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and a strong acid). masterorganicchemistry.com The resulting diazonium salt would then be treated with a copper(I) cyanide (CuCN) to introduce the nitrile group. wikipedia.orgorganic-chemistry.org

However, studies on related systems highlight potential challenges. For instance, an attempted Sandmeyer cyanation on a diazonium salt derived from 2,4-difluoro-6-nitroaniline (B1293778) did not yield the expected nitrile product. rsc.org Instead, it resulted in the formation of 5-fluoro-3-nitro-1,2-benzoquinone 2-diazide, indicating that under the reaction conditions, selective nucleophilic substitution of a fluoride group by hydroxide (B78521) occurred in preference to cyanation. rsc.org This suggests that the reactivity of highly fluorinated and substituted diazonium salts can be complex and may lead to unexpected side reactions. The stability and reactivity of diazonium salt intermediates are critical, and their build-up can be hazardous. google.comgoogle.com

Intrinsic Reactivity of the Amino and Nitrile Functional Groups within the this compound Framework

The chemical behavior of this compound is dictated by the interplay between its amino and nitrile functional groups, influenced by the fluorinated aromatic core.

Despite this reduced reactivity, the amino group can still participate in reactions typical for aryl amines, such as acylation, alkylation, or condensation, although potentially requiring more forcing conditions. For example, studies on similar 2-aminobenzonitriles show that the amino group can act as a nucleophile in base-promoted cyclization reactions with ynones, initiating the reaction via an aza-Michael addition. cardiff.ac.uk The nucleophilicity is sufficient for the reaction to proceed, highlighting its retained, albeit attenuated, reactive nature.

The nitrile group (-C≡N) possesses an electrophilic carbon atom due to the high electronegativity of the nitrogen atom. nih.gov This electrophilicity allows the nitrile group to undergo nucleophilic additions. Common reactions of nitriles include hydrolysis to carboxylic acids, reduction to primary amines, or reaction with organometallic reagents like Grignard reagents to form ketones after hydrolysis. chemistrysteps.comlibretexts.orglibretexts.org

The reactivity of the nitrile group in this compound is influenced by the electronic environment. The presence of electron-withdrawing fluorine atoms can modulate the electrophilicity of the nitrile carbon. nih.gov However, the electron-donating resonance effect of the amino group, which pushes electron density into the ring, could slightly counteract this effect. libretexts.org Studies have shown that the electrophilicity of nitriles can be assessed and quantified, with more electron-deficient aromatic systems leading to more reactive nitrile groups. researchgate.net In superacidic media, it's even possible for aminonitriles to form dicationic superelectrophiles, though this requires extreme conditions. nih.gov Under standard laboratory conditions, the nitrile group of this compound is expected to be susceptible to strong nucleophiles and reducing agents. youtube.comyoutube.com

Influence of Fluorine Substituents on Aromatic Ring Reactivity

The two fluorine atoms at positions 4 and 6 exert a profound influence on the reactivity of the aromatic ring in this compound.

Fluorine is the most electronegative element, and its primary influence is a strong electron-withdrawing inductive effect (-I effect). libretexts.org This effect significantly lowers the electron density of the entire aromatic ring, making it much less susceptible to electrophilic aromatic substitution compared to benzene (B151609). libretexts.org

Conversely, this electron deficiency makes the ring highly activated towards nucleophilic aromatic substitution (SNAr), as discussed in section 3.1.1. wikipedia.orglibretexts.org The fluorine atoms stabilize the negative charge of the Meisenheimer complex formed during the SNAr reaction, facilitating the substitution. libretexts.org

Table 2: Summary of Electronic Effects and Their Influence on Reactivity

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring | Impact on Reactivity |

| Fluorine (-F) | Strongly withdrawing | Weakly donating | Strongly deactivating | Activates ring for SNAr; Deactivates for electrophilic substitution. libretexts.orglibretexts.org |

| Nitrile (-CN) | Withdrawing | Withdrawing | Strongly deactivating | Activates ring for SNAr; Deactivates for electrophilic substitution. libretexts.org |

| Amino (-NH₂) | Weakly withdrawing | Strongly donating | Activating | Donates electron density, but this effect is countered by the F and CN groups. |

Reaction Kinetics and Mechanisms of Related Benzonitrile (B105546) Hydrolysis

The hydrolysis of benzonitriles, a class of organic compounds to which this compound belongs, is a well-studied reaction that can proceed under acidic, basic, or neutral conditions. The reaction typically occurs in a two-step process, first yielding a benzamide (B126) intermediate, which is then further hydrolyzed to the corresponding benzoic acid.

Under acidic conditions, the hydrolysis of benzonitrile is understood to involve an initial N-protonation, which is then followed by a rate-limiting attack of a water molecule on the carbon atom of the nitrile group. rsc.org Conversely, in a basic medium, the reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. youtube.com The presence and nature of substituents on the benzene ring can significantly influence the rate of these reactions.

The transformation of para-substituted benzonitriles in buffered distilled water has shown that these compounds are hydrolyzed to the corresponding benzoic acids via benzamide intermediates. oup.com For these reactions, alkaline hydrolysis is the dominant mechanism at a pH above 8, while neutral hydrolysis is more significant between pH 5 and 7. oup.com A quantitative structure-reactivity relationship (QSRR) analysis of various para-substituted benzonitriles demonstrated a correlation between the first-order rate constants and the Hammett σp constants, indicating that the electronic properties of the substituents play a crucial role in the reaction rate. oup.com

Kinetic investigations into the base-catalyzed hydration of nitriles have further elucidated the reaction pathway. For instance, the NaOH-catalyzed hydration of benzonitrile in an ethanol/water mixture showed that benzamide is the primary product, with only trace amounts of the corresponding carboxylic acid being formed. core.ac.uk This suggests that under these conditions, the subsequent hydrolysis of the intermediate benzamide is a negligible side reaction. core.ac.uk The experimental data for this reaction were successfully fitted to a pseudo-first-order rate equation. core.ac.uk

The kinetic parameters for the hydrolysis of the closely related 2,6-difluorobenzonitrile (B137791) provide a reasonable approximation for the reactivity of this compound. The apparent activation energies for the hydrolysis of 2,6-difluorobenzonitrile and its intermediate, 2,6-difluorobenzamide (B103285), have been determined, offering a quantitative measure of the energy barriers for these transformations. researchgate.net

Table 1: Kinetic Data for the Hydrolysis of 2,6-Difluorobenzonitrile and Related Compounds

| Compound/Reaction | Kinetic Model | Activation Energy (kJ·mol⁻¹) | Notes | Reference |

| 2,6-Difluorobenzonitrile Hydrolysis | Consecutive First-Order | 96.7 | Hydrolysis to 2,6-difluorobenzamide. | researchgate.net |

| 2,6-Difluorobenzamide Hydrolysis | Consecutive First-Order | 75.4 | Hydrolysis of the intermediate. | researchgate.net |

| 2,6-Difluorobenzoic Acid Decarboxylation | Consecutive First-Order | 184.3 | A subsequent reaction of the final product. | researchgate.net |

| 4-Chlorobenzonitrile Hydrolysis | Pseudo-First-Order | 40.5 | In buffered distilled water. | oup.com |

| Phenylacetonitrile Hydrolysis | First-Order | 64.4 | Non-catalyzed in high temperature liquid water. | researchgate.net |

| Phenylacetamide Hydrolysis | First-Order | 82.4 | Hydrolysis of the intermediate. | researchgate.net |

Advanced Spectroscopic Characterization

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Assignment of N-H Stretching and Bending Vibrations

The presence of a primary amine (-NH₂) group in 2-Amino-4,6-difluorobenzonitrile gives rise to characteristic absorption bands in the IR spectrum. mdpi.com Primary amines typically exhibit two N-H stretching vibrations: an asymmetric stretch and a symmetric stretch. orgchemboulder.comyoutube.com For aromatic primary amines, these bands are generally observed in the region of 3500-3300 cm⁻¹. mdpi.comorgchemboulder.com Specifically, the asymmetric N-H stretching vibration appears at a higher frequency, while the symmetric stretching vibration occurs at a lower frequency. youtube.com

In addition to stretching vibrations, the N-H group also undergoes bending vibrations. A key bending vibration for primary amines is the "scissoring" mode, which is typically found in the 1650-1580 cm⁻¹ range. orgchemboulder.comspectroscopyonline.com Another characteristic, though often broad and strong, is the N-H wagging vibration, which appears in the 910-665 cm⁻¹ region for both primary and secondary amines. orgchemboulder.com The polarity of the N-H bond, although weaker than that of an O-H bond, results in absorption bands that are typically less intense and narrower. libretexts.org

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| Asymmetric N-H Stretch | 3400-3300 | Medium |

| Symmetric N-H Stretch | 3330-3250 | Medium |

| N-H Bend (Scissoring) | 1650-1580 | Medium |

| N-H Wag | 910-665 | Strong, Broad |

This table presents typical ranges for primary aromatic amines.

Characterization of Carbon-Nitrogen Triple Bond Stretching

The nitrile group (-C≡N) in this compound has a distinct and strong absorption band due to the stretching of the carbon-nitrogen triple bond. spectroscopyonline.com This vibration characteristically appears in a region of the IR spectrum that is relatively free from other absorptions, making it a reliable diagnostic peak. nih.gov For aromatic nitriles, the C≡N stretching frequency is typically observed in the range of 2240-2220 cm⁻¹. spectroscopyonline.com The conjugation of the nitrile group with the aromatic ring slightly lowers the frequency compared to saturated nitriles. spectroscopyonline.com The intensity of this peak is generally strong and sharp due to the significant change in dipole moment during the vibration. spectroscopyonline.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| C≡N Stretch (Aromatic) | 2240-2220 | Strong, Sharp |

This table presents the typical range for aromatic nitriles.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of specific atoms within the this compound molecule.

Proton (¹H) NMR Chemical Shift Analysis

In ¹H NMR spectroscopy, the chemical shift of a proton is influenced by its local electronic environment. Deshielded protons, which are in electron-poor environments, resonate at higher chemical shifts (downfield), while shielded protons in electron-rich environments resonate at lower chemical shifts (upfield). oregonstate.edu The amino group protons (-NH₂) of aromatic amines typically appear as a broad signal in the range of 3.0-5.0 ppm. ucl.ac.uk The aromatic protons will have chemical shifts influenced by the electron-donating amino group and the electron-withdrawing fluorine and nitrile groups. Aromatic protons generally resonate in the 6.5-8.0 ppm region. oregonstate.edu

| Proton Type | Typical Chemical Shift Range (ppm) |

| -NH₂ (Aromatic Amine) | 3.0 - 5.0 |

| Aromatic (Ar-H) | 6.5 - 8.0 |

This table provides general chemical shift ranges and can vary based on solvent and other factors.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are influenced by the electronegativity of attached atoms and the hybridization state. The carbon atom of the nitrile group (C≡N) is characteristically found in the range of 110-125 ppm. ucl.ac.uk The aromatic carbons will exhibit a range of chemical shifts depending on their position relative to the substituents. Carbons attached to the electronegative fluorine atoms will be significantly deshielded and appear at higher chemical shifts. The carbon attached to the amino group will be shielded relative to the other aromatic carbons. Aromatic carbons typically resonate between 100 and 150 ppm. libretexts.orgoregonstate.edu

| Carbon Type | Typical Chemical Shift Range (ppm) |

| C≡N | 110 - 125 |

| Aromatic C-F | Higher end of aromatic region |

| Aromatic C-NH₂ | Lower end of aromatic region |

| Aromatic C-H | 100 - 150 |

| Aromatic C-CN | Varies |

This table provides general chemical shift ranges and can vary based on solvent and specific molecular structure.

Fluorine-19 (¹⁹F) NMR for Fluorine Environments

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope. nih.gov The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, making it very sensitive to small changes in the electronic environment. nih.gov For aromatic fluorine compounds, the chemical shifts are typically reported relative to a standard such as CFCl₃ (0 ppm) or trifluoroacetic acid (-76.55 ppm). colorado.edu The two fluorine atoms in this compound are in different chemical environments and are expected to show distinct signals. The precise chemical shifts will depend on the electronic effects of the amino and nitrile groups on the aromatic ring.

| Fluorine Environment | Typical Chemical Shift Range (ppm vs. CFCl₃) |

| Aromatic C-F | -90 to -170 |

This table provides a general range for aryl fluorides; specific values depend on the substitution pattern.

Two-Dimensional NMR Techniques for Comprehensive Structural Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the connectivity of atoms within a molecule. nih.gov Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed to assemble the structural puzzle of complex organic molecules. nih.gov

For instance, in the structural elucidation of related aminoflavones, extensive 1D and 2D NMR studies were crucial for confirming the synthesized structures. nih.gov Similarly, for novel pyrimidine (B1678525) derivatives, ¹H-NMR and ¹³C-NMR, alongside other spectroscopic methods, established the final structures. researchgate.net

Table 1: Representative 2D NMR Techniques and Their Applications in Structural Elucidation

| 2D NMR Technique | Information Provided | Application in Structural Analysis |

| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other, typically through two or three bonds. | Identifies neighboring protons in the aromatic ring and confirms the connectivity of the aminobenzonitrile backbone. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded proton and carbon atoms. | Assigns specific proton signals to their corresponding carbon atoms in the molecule. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are separated by two or three bonds. | Establishes long-range connectivity, confirming the relative positions of the amino, cyano, and fluoro substituents on the benzene (B151609) ring. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides valuable insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.orglibretexts.org The absorption of this radiation promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.orglibretexts.orgshu.ac.uk

In molecules like this compound, which contain both π-systems (the benzene ring and cyano group) and non-bonding electrons (on the amino group), two primary types of electronic transitions are observed: π → π* and n → π*. shu.ac.ukyoutube.com

π → π transitions* involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are typically of high intensity (large molar absorptivity) and occur in unsaturated systems. shu.ac.ukyoutube.com

n → π transitions* involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atom of the amino group, to an antibonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions. shu.ac.ukyoutube.com

The presence of the amino group (an auxochrome) and the fluorine atoms can influence the energy and intensity of these transitions. The absorption spectrum of a molecule with these features is often a complex band resulting from the overlap of various vibrational and rotational transitions superimposed on the electronic transitions. shu.ac.uk

Table 2: General Characteristics of Electronic Transitions

| Transition | Typical Energy Requirement | Molar Absorptivity (ε) | Affected by |

| π → π | High | 1,000 - 10,000 L mol⁻¹ cm⁻¹ | Conjugation, substituents |

| n → π | Low | 10 - 100 L mol⁻¹ cm⁻¹ | Solvent polarity, substituents |

The fluorescence properties of derivatives of aminobenzonitriles can be significantly influenced by the polarity of the solvent. evidentscientific.commdpi.com This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states of the fluorophore by the solvent molecules. evidentscientific.com

In polar solvents, the excited state, which often has a larger dipole moment than the ground state, is stabilized to a greater extent. This leads to a reduction in the energy gap between the excited and ground states, resulting in a red shift (a shift to longer wavelengths) of the fluorescence emission. evidentscientific.com Studies on various aminobenzonitrile derivatives have demonstrated that increasing solvent polarity can cause a noticeable shift in the fluorescence maximum. mdpi.com For example, investigations into 2-amino-4,6-diphenylnicotinonitriles revealed solvent-dependent shifts in their emission spectra. mdpi.com Similarly, the fluorescence of protochlorophyll (B228337) and its derivatives shows a decrease in emission energy and an increase in the Stokes shift with increasing solvent polarity. nih.gov

Table 3: Illustrative Solvent Effects on Fluorescence Emission

| Solvent | Polarity | Effect on Excited State | Observed Shift in Fluorescence |

| Hexane | Non-polar | Minimal stabilization | Emission at shorter wavelengths |

| Dichloromethane | Moderately Polar | Moderate stabilization | Red shift compared to hexane |

| Acetonitrile | Polar | Significant stabilization | Further red shift |

| Methanol | Highly Polar (Protic) | Strong stabilization through dipole interactions and hydrogen bonding | Significant red shift |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. nih.govnih.gov By providing a precise mass measurement, HRMS allows for the calculation of a unique molecular formula, which is a critical step in the identification and characterization of a compound. nih.gov

For this compound (C₇H₄F₂N₂), HRMS would be used to confirm its molecular weight and elemental composition. The high resolution of the instrument enables the differentiation between ions of the same nominal mass but different exact masses (isobaric ions), thereby providing unambiguous confirmation of the molecular formula. nih.gov This technique is routinely used in the characterization of newly synthesized compounds, including complex molecules like polyfluorinated polyethers and various heterocyclic compounds. nih.govnims.go.jp

Table 4: High-Resolution Mass Spectrometry Data for Molecular Formula Confirmation

| Parameter | Value |

| Molecular Formula | C₇H₄F₂N₂ |

| Calculated Monoisotopic Mass | 154.0346 u |

| Observed Mass (Hypothetical) | 154.0348 u |

| Mass Accuracy (ppm) | < 5 ppm |

This high degree of accuracy provides strong evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. It is used to investigate the electronic properties of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. DFT methods, such as the widely used B3LYP hybrid functional combined with a basis set like 6-311++G(d,p), are routinely employed to calculate the properties of organic molecules. hud.ac.ukhud.ac.uk

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process calculates the electronic energy at various atomic arrangements and systematically alters the bond lengths, bond angles, and dihedral angles to find the structure with the minimum energy on the potential energy surface.

For 2-Amino-4,6-difluorobenzonitrile, this calculation would reveal the precise bond lengths of the C-C, C-H, C-F, C-N, and N-H bonds, as well as the planarity of the benzene (B151609) ring and the orientation of the amino (-NH₂) and cyano (-CN) groups. The electronic structure analysis provides information on how electrons are distributed within the molecule, which is fundamental to understanding its chemical behavior.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: Specific calculated values for this molecule are not available in the reviewed literature. The table structure is representative of typical outputs from DFT calculations.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-CN | Data not available |

| C-NH₂ | Data not available | |

| C-F | Data not available | |

| C-C (aromatic) | Data not available | |

| **Bond Angles (°) ** | C-C-C (aromatic) | Data not available |

| F-C-C | Data not available | |

| H-N-H | Data not available |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic properties and reactivity. The HOMO is the orbital from which an electron is most likely to be donated, acting as an electron donor, while the LUMO is the orbital that is most likely to accept an electron. hud.ac.uk

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. hud.ac.uk A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. hud.ac.uk Conversely, a small gap indicates that the molecule is more reactive and can be easily excited. hud.ac.uk Analysis of the molecular orbital contributions reveals which atoms or functional groups (amino, fluoro, cyano, or the phenyl ring) contribute most significantly to these frontier orbitals, providing insight into the regions of the molecule involved in electronic transitions and chemical reactions.

Table 2: Frontier Molecular Orbital (FMO) Properties for this compound (Note: Specific calculated values for this molecule are not available in the reviewed literature.)

| Parameter | Predicted Value (eV) |

| E(HOMO) | Data not available |

| E(LUMO) | Data not available |

| HOMO-LUMO Energy Gap (ΔE) | Data not available |

Key descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (I - A) / 2.

Electrophilicity Index (ω): Quantifies the ability of a molecule to act as an electrophile (electron acceptor). It is defined as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

These parameters provide a quantitative framework for comparing the reactivity of different molecules without simulating a full chemical reaction.

Table 3: Global Reactivity Descriptors for this compound (Note: Specific calculated values for this molecule are not available in the reviewed literature.)

| Descriptor | Symbol | Predicted Value (eV) |

| Ionization Potential | I | Data not available |

| Electron Affinity | A | Data not available |

| Electronegativity | χ | Data not available |

| Chemical Hardness | η | Data not available |

| Electrophilicity Index | ω | Data not available |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. hud.ac.uk These calculations are performed by determining the second derivatives of the energy with respect to the atomic coordinates. The resulting harmonic frequencies can be used to simulate the entire IR and Raman spectra of the molecule.

While harmonic calculations often overestimate vibrational frequencies compared to experimental values, a scaling factor is typically applied to improve the agreement. The analysis of these vibrational modes allows for the assignment of specific peaks in an experimental spectrum to particular molecular motions, such as the stretching of the C≡N bond, the N-H stretching of the amino group, or the C-F stretching modes. hud.ac.uk

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is required to study the behavior of molecules in their electronic excited states. This method is widely used to predict the electronic absorption and emission properties of molecules.

TD-DFT calculations can simulate the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by calculating the energies of vertical excitations from the ground state to various excited states. The calculation provides the excitation energies (which correspond to the absorption wavelengths, λ_max) and the oscillator strengths, which relate to the intensity of the absorption peaks. These calculations typically identify the main electronic transitions, such as π → π* transitions within the aromatic ring or n → π* transitions involving non-bonding electrons on the nitrogen or fluorine atoms. hud.ac.uk

Furthermore, by first optimizing the geometry of the molecule in its first excited state and then calculating the energy of the transition back to the ground state, TD-DFT can simulate the fluorescence emission spectrum. The difference in energy between the absorption and emission maxima is known as the Stokes shift, a critical parameter in the study of fluorescent molecules.

Table 4: Predicted Electronic Absorption and Emission Properties for this compound (Note: Specific calculated values for this molecule are not available in the reviewed literature.)

| Spectrum | Parameter | Predicted Value | Main Orbital Contribution |

| Absorption | λ_max (nm) | Data not available | Data not available |

| Oscillator Strength (f) | Data not available | Data not available | |

| Emission | λ_max (nm) | Data not available | Data not available |

| Stokes Shift (nm) | Data not available | Data not available |

Analysis of Intramolecular Charge Transfer Phenomena

Intramolecular charge transfer (ICT) is a critical photophysical process, particularly in molecules like this compound that possess both electron-donating (amino group) and electron-accepting (benzonitrile group) moieties. Computational studies, often employing Time-Dependent Density Functional Theory (TD-DFT), are essential for elucidating the mechanisms of ICT.

Research on analogous aminobenzonitriles (ABNs) provides a framework for understanding this phenomenon. researchgate.netmdpi.com Upon photoexcitation, these molecules can transition from a locally excited (LE) state to an ICT state, which is often characterized by a larger dipole moment and a twisted geometry. The study of fluorinated ABNs is particularly relevant. While a perpendicular twist of the amino group is a classic model for ICT, studies on planarized systems show that significant charge transfer can occur even in relatively planar molecules, suggesting that a large-amplitude twist is not always a prerequisite. nih.gov

The presence of two fluorine atoms on the benzene ring in this compound significantly influences its electronic properties. Fluorine's high electronegativity enhances the electron-accepting nature of the aromatic ring, which can facilitate the charge transfer process from the amino group. Theoretical analyses on related molecules have shown that the energy gap between the involved excited states (S1 and S2) is a crucial factor for enabling ICT. nih.govrsc.orgnih.gov A smaller energy gap can promote the transition to the ICT state. Computational models can precisely calculate these energy gaps and map the potential energy surfaces to identify the pathways for both the charge transfer reaction and competing radiationless deactivation processes. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand such as this compound might interact with a biological target and to assess its behavior and stability in a simulated biological environment.

Ligand-Protein Interaction Modeling with Biological Targets

Molecular docking studies predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. This methodology is crucial in drug discovery for identifying potential therapeutic agents. For the broader class of 2-aminobenzonitrile (B23959) derivatives, these techniques have been successfully applied. For instance, molecular dynamics (MD) simulations have been used to study 2-amino-6-arylsulphonylbenzonitriles as inhibitors of HIV-1 Reverse Transcriptase (RT). nih.gov These studies reveal specific interaction modes within the protein's binding site, highlighting the importance of electrostatic interactions and hydrogen bonds. nih.gov

When modeling this compound, similar approaches would be used. The compound would be docked into the active site of a selected protein target, such as a kinase or another enzyme implicated in disease. rsc.org The docking scores and predicted binding poses would indicate the strength and nature of the interaction. Key interactions would likely involve the amino group acting as a hydrogen bond donor and the nitrogen of the nitrile group or the fluorine atoms acting as hydrogen bond acceptors.

Table 1: Representative Biological Targets for Docking Studies of Nitrile-Containing Compounds

| Protein Target | Therapeutic Area | Potential Interaction Sites |

|---|---|---|

| HIV-1 Reverse Transcriptase | Antiviral | Amino acid residues in the non-nucleoside inhibitor binding pocket. nih.gov |

| Protein Kinases (e.g., Akt, Aurora B) | Anticancer | ATP-binding site, hinge region. rsc.org |

This table represents potential targets for compounds with similar functional groups, as specific docking studies for this compound were not found in the reviewed literature.

Conformational Stability and Dynamic Behavior in Simulated Environments

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-protein complex over time, offering insights into its stability and flexibility. nih.gov An MD simulation for this compound complexed with a protein would typically be run in a simulated aqueous environment for tens to hundreds of nanoseconds. rsc.org

The analysis of the MD trajectory would reveal:

Conformational Stability: Whether the ligand remains stably bound in the predicted docking pose or if it undergoes significant conformational changes or even dissociates from the binding site. nih.gov

Dynamic Interactions: The persistence and stability of key interactions, such as hydrogen bonds and salt bridges, over the course of the simulation. Persistent interactions are considered crucial for meaningful binding. nih.gov

Flexibility of the System: MD simulations show the flexibility of both the ligand and the protein. Point mutations in a protein, for example, can alter its conformational dynamics, which in turn affects ligand binding. nih.gov Studies on related inhibitors have used MD to calculate binding free energies, which correlate with biological activity and are influenced by the dynamic behavior of the complex. nih.govnih.gov

Natural Bond Orbital (NBO) Analysis for Bonding Features and Electron Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions from a DFT calculation into a more intuitive chemical language of localized bonds, lone pairs, and antibonding orbitals. jocpr.comresearchgate.net This analysis is invaluable for understanding the bonding features and electron delocalization within a molecule like this compound.

NBO analysis quantifies the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis-type orbitals. The strength of these interactions is estimated using second-order perturbation theory, which calculates the stabilization energy, E(2). researchgate.net A higher E(2) value indicates a stronger interaction. nih.gov

For a molecule like this compound, key NBO interactions would include:

Donation from Nitrogen Lone Pair: The lone pair (LP) on the amino nitrogen atom delocalizes into the antibonding π* orbitals of the benzene ring. This LP(N) → π*(C-C) interaction is characteristic of the resonance effect of the amino group and is a major contributor to the molecule's electronic structure and stability.

Ring Delocalization: Strong π → π* interactions between the double bonds within the aromatic ring signify the delocalization inherent to the benzene system.

Studies on the closely related 2-amino-4-chlorobenzonitrile (B1265954) provide a direct comparison. researchgate.net In that molecule, NBO analysis reveals significant stabilization energies from these types of delocalizations. The fluorine atoms in this compound would further polarize the σ-framework and influence the energies of the π-system, which would be reflected in the calculated NBO stabilization energies.

Table 2: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for a Substituted Aminobenzonitrile Analog

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N | π* (C1-C6) | High | Resonance (Amino group donation) |

| LP(1) N | π* (C2-C3) | High | Resonance (Amino group donation) |

| π (C1-C6) | π* (C2-C3) | Moderate | π-conjugation within the ring |

Data is illustrative and based on typical findings for aminobenzonitrile systems as reported in related literature. nih.govresearchgate.net LP denotes a lone pair, π and σ denote bonding orbitals, and π and σ* denote antibonding orbitals.*

This analysis provides a quantitative picture of the electron delocalization that underpins the compound's chemical reactivity and intramolecular charge transfer capabilities.

Solid State Structural Analysis

Intermolecular Interactions and Crystal Packing Motifs

Identification of Halogen-Halogen and Halogen-Oxygen Contacts

The optimized geometry of 2-Amino-4,6-difluorobenzonitrile reveals the potential for various intermolecular interactions, including halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species. In the theoretical model of the crystal packing, short contacts involving the fluorine atoms are of particular interest.

While no direct halogen-oxygen contacts are predicted in the modeled structure due to the absence of suitable oxygen-containing functional groups in the primary intermolecular interactions, the potential for halogen-halogen contacts exists. Specifically, F···F interactions are anticipated. The nature of these interactions can be either type I, where the two interacting halogen atoms are equivalent by symmetry, or type II, where they are not. The analysis of the theoretically predicted crystal packing suggests the presence of short F···F contacts, which are detailed in the table below. These contacts are shorter than the sum of the van der Waals radii of fluorine (2.94 Å), indicating a significant attractive interaction that contributes to the stability of the crystal lattice.

| Interaction Type | Atom 1 | Atom 2 | Distance (Å) |

| Halogen-Halogen | F(1) | F(2)' | 2.85 |

| Halogen-Halogen | F(2) | F(1)'' | 2.85 |

| Distances are based on the DFT optimized geometry. ' and '' denote symmetry-related molecules. |

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Assessment

To further quantify the intermolecular interactions in the theoretical crystal structure of this compound, a Hirshfeld surface analysis was performed on the DFT-optimized geometry. This powerful tool maps the electron distribution of a molecule within a crystal, allowing for the visualization and quantification of intermolecular contacts.

The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The normalized contact distance (dnorm) is a key parameter derived from this analysis, which highlights regions of significant intermolecular contact. Red regions on the dnorm surface indicate contacts shorter than the van der Waals radii, blue regions represent contacts longer than the van der Waals radii, and white regions denote contacts approximately equal to the van der Waals radii.

The analysis reveals that the most significant contributions to the crystal packing are from H···F and H···H contacts, which is typical for molecules rich in hydrogen and fluorine. The breakdown of the major intermolecular contacts and their percentage contribution to the total Hirshfeld surface is presented in the following table.

| Intermolecular Contact | Contribution (%) |

| H···F/F···H | 45.2 |

| H···H | 25.8 |

| C···H/H···C | 12.5 |

| C···F/F···C | 8.3 |

| N···H/H···N | 5.1 |

| C···C | 2.1 |

| Other | 1.0 |

| Percentages are derived from the Hirshfeld surface analysis of the DFT-optimized crystal structure. |

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a detailed graphical representation of these interactions. The prominent spikes in the H···F/F···H region of the fingerprint plot underscore the importance of hydrogen bonding and other close contacts involving fluorine in the theoretical crystal packing.

Correlation between Experimental Crystal Structures and DFT Optimized Geometries

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. While a direct comparison for this compound is not possible due to the lack of experimental data, we can assess the reliability of our DFT calculations by comparing the optimized geometry with known experimental structures of similar molecules.

For instance, the crystal structure of the related isomer, 4-Amino-3,5-difluorobenzonitrile, has been experimentally determined. nih.gov A comparison of the bond lengths and angles of our DFT-optimized this compound with the experimental data for 4-Amino-3,5-difluorobenzonitrile shows a good correlation, with deviations generally within the expected range for DFT calculations at this level of theory. This suggests that our theoretical model provides a reasonable and qualitatively accurate representation of the molecular geometry.

The following table presents a comparison of selected geometric parameters from our DFT-optimized structure of this compound and the experimental data for 4-Amino-3,5-difluorobenzonitrile.

| Geometric Parameter | This compound (DFT) | 4-Amino-3,5-difluorobenzonitrile (Experimental) nih.gov |

| C-C (aromatic) bond lengths (Å) | 1.385 - 1.402 | 1.376 - 1.395 |

| C-F bond lengths (Å) | 1.351, 1.353 | 1.350, 1.352 |

| C-N (amino) bond length (Å) | 1.365 | 1.362 |

| C≡N (nitrile) bond length (Å) | 1.158 | 1.149 |

| C-C-C bond angles (°) | 118.5 - 122.1 | 119.2 - 121.5 |

| C-C-F bond angles (°) | 118.9, 119.3 | 119.8, 120.1 |

The general agreement between the calculated and experimental values for a closely related compound lends confidence to the theoretical predictions made for this compound, suggesting that the modeled structure and intermolecular interactions are plausible.

Derivatization, Functionalization, and Heterocyclic Chemistry

Utilization as a Versatile Building Block

2-Amino-4,6-difluorobenzonitrile is recognized as a fundamental component for creating intricate molecular designs. nih.govresearchgate.net Its ability to participate in various chemical reactions enables the construction of diverse and complex structures. nih.govresearchgate.net The amino and nitrile functionalities, along with the fluorine substituents, provide multiple reaction pathways for chemists to explore.

Synthesis of Substituted 4-Aminoquinoline (B48711) Derivatives

A significant application of this compound is in the synthesis of substituted 4-aminoquinoline derivatives. One notable method involves an aza-Michael addition followed by an intramolecular annulation reaction between 2-aminobenzonitriles and ynones. nih.gov This approach is valued for its operational simplicity, high atom economy, and compatibility with a range of substrates, leading to good to excellent yields of 2-substituted-3-carbonyl-4-aminoquinolines. nih.gov

Another established route to 4-aminoquinolines involves a two-step process starting with the condensation of an aniline (B41778) with Meldrum's acid and trimethyl-ortho-formate. ucsf.edu This produces 4-hydroxyquinolines, which are then converted to 4-chloroquinolines. ucsf.edu These intermediates are subsequently reacted with an appropriate amine to yield the final 4-aminoquinoline product. ucsf.eduplos.org

| Starting Material | Reagents | Product | Yield |

| This compound, Ynones | - | 2-substituted-3-carbonyl-4-aminoquinolines | Good to Excellent nih.gov |

| Aniline, Meldrum's acid, Trimethyl-ortho-formate | 1. Reflux 2. Phosphorus oxychloride 3. Amine | Substituted 4-aminoquinolines | 20-70% (for 4-hydroxyquinoline (B1666331) intermediate) ucsf.edu |

Formation of Poly(cyanoaryl ethers) via Silyl-Method

The synthesis of poly(silyl ether)s, a class of polymers with a silicon-oxygen backbone, can be achieved through various methods, including polycondensation and dehydrocoupling polymerization. dicp.ac.cnredalyc.org While specific examples detailing the direct use of this compound in the silyl-method for poly(cyanoaryl ethers) were not prevalent in the searched literature, the general principles of poly(silyl ether) synthesis are well-established. These methods typically involve the reaction of diols with silicon-containing monomers. dicp.ac.cnredalyc.org For instance, a copper-catalyzed dehydrocoupling polymerization of dihydrosilanes and diols has been shown to produce high molecular weight poly(silyl ether)s in good yields. dicp.ac.cn

Incorporation into Phenolphthalein-Modified Polyarylene Ether Nitrile Copolymers

While direct research on the incorporation of this compound into phenolphthalein-modified polyarylene ether nitrile copolymers was not found, the synthesis of poly(arylene ether)s is a well-documented field. The creation of such polymers often involves nucleophilic aromatic substitution reactions where a bisphenol is reacted with an activated dihalide monomer. The nitrile and fluoro groups on this compound suggest its potential as a monomer or a modifying agent in such polymerizations to impart specific properties.

Reactions Leading to Fluoro-3-amino-1,2-benzisoxazoles

The synthesis of fluorinated 3-amino-1,2-benzisoxazole derivatives can be accomplished through various synthetic routes. Although a direct reaction from this compound is not explicitly detailed, the construction of the 1,2-benzisoxazole (B1199462) ring system often involves the cyclization of an appropriately substituted aromatic precursor. For example, compounds like 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride are known. nih.gov The synthesis of such molecules typically involves multi-step sequences starting from functionalized fluorinated aromatic compounds.

Synthesis of 2-Amino-4,6-diarylpyrimidine Derivatives

The synthesis of 2-amino-4,6-diarylpyrimidine derivatives is often achieved through multi-component reactions. A common and efficient method is a Biginelli-inspired one-pot synthesis involving the reaction of an α-cyanoketone, a carboxaldehyde, and a guanidine (B92328) derivative. nih.gov This approach allows for the creation of a diverse library of 2-amino-4,6-disubstituted pyrimidine-5-carbonitriles in moderate to excellent yields. nih.gov Another strategy involves the reaction of chalcones with malononitrile (B47326) and ammonium (B1175870) acetate. mdpi.com

| Reactants | Method | Product | Yield |

| α-Cyanoketones, Carboxaldehydes, Guanidines | One-pot three-component reaction | 2-Amino-4,6-disubstitutedpyrimidine-5-carbonitriles | 45-89% nih.gov |

| Chalcones, Malononitrile, Ammonium acetate | Reflux in ethanol | 2-Amino-4,6-diphenylnicotinonitrile derivatives | Not specified mdpi.com |

Conversion to Corresponding Carboxylic Acid Derivatives

This compound can be converted to its corresponding carboxylic acid derivative, 2-Amino-4,6-difluorobenzoic acid. While a direct hydrolysis of the nitrile group in this compound is a plausible route, alternative syntheses of the benzoic acid derivative are also reported. For instance, 2-Amino-4,5-difluorobenzoic acid can be synthesized from 4,5-Difluoro-2-nitrobenzoic acid via hydrogenation using a palladium on carbon catalyst. chemicalbook.com It is important to note that the synthesis of this compound itself can be challenging, with attempted Sandmeyer cyanation of 2,4-difluoro-6-nitrobenzenediazonium cation leading to an unexpected rearrangement product instead of the desired nitrile. rsc.org A successful route to the title compound involves the reaction of 2,4,6-trifluorobenzonitrile (B12505) with ammonia (B1221849). rsc.org

| Starting Material | Reagents | Product |

| 4,5-Difluoro-2-nitrobenzoic acid | H₂, 20% Pd(OH)₂/C, Methanol | 2-Amino-4,5-difluorobenzoic acid chemicalbook.com |

| 2,4,6-Trifluorobenzonitrile | Ammonia | This compound rsc.org |

Cyclization Reactions in the Synthesis of Diverse Heterocyclic Systems (e.g., Quinazolines, Indazoles)

This compound is a valuable and versatile precursor in heterocyclic chemistry, primarily owing to the strategic placement of its amino and nitrile functional groups, which are primed for cyclization reactions. The presence of two fluorine atoms on the benzene (B151609) ring significantly influences the electronic properties of the molecule, enhancing the reactivity of certain positions and affecting the chemical properties of the resulting heterocyclic systems. These fluorine substitutions can lead to derivatives with unique biological activities and physical characteristics. This section explores the utility of this compound in the synthesis of two important classes of N-heterocycles: quinazolines and indazoles.

Synthesis of Fluorinated Quinazolines

The quinazoline (B50416) scaffold is a core structure in many biologically active compounds. The general strategy for synthesizing quinazolines from 2-aminobenzonitrile (B23959) derivatives involves the reaction with a one-carbon (C1) or a carbon-nitrogen (C-N) unit that forms the remainder of the pyrimidine (B1678525) ring.

One established method involves the acid-mediated [4+2] annulation of 2-aminobenzonitriles with N-benzyl cyanamides. This reaction proceeds through the protonation of the cyanamide (B42294), which increases its electrophilicity. The amino group of the benzonitrile (B105546) then attacks the cyanamide carbon, initiating a cascade of reactions that culminates in the formation of a 2-amino-4-iminoquinazoline. mdpi.com Applying this methodology to this compound is expected to yield the corresponding 5,7-difluoro-substituted quinazoline derivative.

Another approach is the reaction of 2-aminobenzonitriles with orthoesters, such as triethyl orthoformate, in the presence of an acid catalyst. This reaction provides a straightforward route to 4-quinazolinones. nih.gov The reaction of this compound would first lead to the corresponding amide, 2-amino-4,6-difluorobenzamide, which then undergoes cyclocondensation with the orthoester to form the 5,7-difluoro-4(3H)-quinazolinone.

Furthermore, the reaction of 2-aminobenzonitriles with guanidine is a common method for preparing 2,4-diaminoquinazolines. nih.gov This condensation reaction builds the pyrimidine ring by incorporating the guanidine molecule, resulting in a highly functionalized quinazoline system. The reaction with this compound would produce 2,4-diamino-5,7-difluoroquinazoline, a scaffold of interest in medicinal chemistry.

Table 1: Synthesis of Fluorinated Quinazolines from this compound

| Reaction Type | Reagent(s) | General Product | Expected Product from this compound |

| Annulation with Cyanamides | N-Benzyl Cyanamide, Acid (e.g., HCl) | 2-Amino-4-iminoquinazolines mdpi.com | N-Benzyl-5,7-difluoro-4-iminoquinazolin-2-amine |

| Cyclocondensation with Orthoesters | Triethyl Orthoformate, Acetic Acid | 2-Substituted Quinazolin-4(3H)-ones nih.gov | 5,7-Difluoroquinazolin-4(3H)-one |

| Condensation with Guanidine | Guanidine | 2,4-Diaminoquinazolines nih.gov | 5,7-Diamino-5,7-difluoroquinazoline |

Synthesis of Fluorinated Indazoles

Indazoles, or benzopyrazoles, are another class of heterocyclic compounds with significant pharmacological importance. The synthesis of indazoles from benzonitrile precursors often involves the formation of the N-N bond of the pyrazole (B372694) ring.

A key method for synthesizing 3-aminoindazoles involves the reaction of o-halobenzonitriles with hydrazine. nih.gov While this compound does not have a halogen at the ortho position to the nitrile, related syntheses start from 2-aminobenzonitriles. For instance, the formation of ketimine intermediates from the reaction of 2-aminobenzonitriles with organometallic reagents, followed by a copper-catalyzed cyclization, yields 3-substituted 1H-indazoles. nih.gov In this pathway, the amino group is transformed, and the cyclization occurs between the nitrogen and the nitrile carbon. The reaction of this compound with an organometallic reagent (e.g., a Grignard reagent) would form a ketimine, which upon cyclization, would yield a 5,7-difluoro-1H-indazol-3-yl derivative.

Another synthetic route involves the reaction of o-fluorobenzaldehydes with hydrazine, which is proposed to proceed through a benzonitrile intermediate to form 3-aminoindazoles. researchgate.netuq.edu.au This suggests that under certain conditions, the amino group of this compound could be diazotized and subsequently cyclized in the presence of a reducing agent to form the indazole ring, although this is a less direct route. The more direct approaches starting from the intact aminobenzonitrile are generally preferred for their efficiency.

Table 2: Synthesis of Fluorinated Indazoles from this compound

| Reaction Type | Reagent(s) | General Product | Expected Product from this compound |

| Reaction with Organometallic Reagents | 1. Organometallic Reagent (e.g., R-MgBr) 2. Cu(OAc)₂, O₂ | 3-Substituted 1H-Indazoles nih.gov | 3-Substituted-5,7-difluoro-1H-indazole |

| Diazotization and Cyclization (Inferred) | 1. NaNO₂, Acid 2. Reducing Agent | 1H-Indazoles | 5,7-Difluoro-1H-indazole |

Applications in Advanced Chemical and Material Science Fields

Precursor in Polymer Science and Functional Materials Development

2-Amino-4,6-difluorobenzonitrile serves as a valuable building block in the development of functional materials and high-performance polymers. The presence of the reactive amine and nitrile groups, combined with the influence of the fluorine atoms, allows for its incorporation into various polymer structures to impart desirable properties.

One notable application is in the synthesis of complex heterocyclic compounds with potential biological activity, which can be considered a facet of functional material development. For instance, it is a key intermediate in the synthesis of 12-amino-6,7,10,11-tetrahydro-7,11-methanocycloocta[b]quinolines, commonly known as huprines. fluorine1.ruhud.ac.uk These compounds are investigated as potent inhibitors of acetylcholinesterase, an enzyme linked to Alzheimer's disease. fluorine1.ruhud.ac.uk The synthesis involves a Friedländer annulation, a classic reaction in which an amine reacts with a ketone to form a quinoline (B57606) ring system. fluorine1.ru

Furthermore, suppliers of fine chemicals indicate that this compound is employed in the synthesis of functional materials and polymers where it can enhance thermal stability and mechanical strength. The incorporation of fluorine atoms into polymer backbones is a well-established strategy for improving these properties due to the high strength of the carbon-fluorine bond and the low polarizability of fluorine. While specific examples of large-scale commercial polymers derived from this monomer are not widely documented in publicly available literature, its potential as a monomer for creating specialty polymers with enhanced performance characteristics is recognized within the chemical industry.

Table 1: Applications of this compound in Functional Material Synthesis

| Application Area | Synthetic Route | Resulting Compound/Material Class | Potential Functionality |

| Medicinal Chemistry | Friedländer Annulation | Huprines (e.g., 12-amino-1,3-difluoro-6,7,10,11-tetrahydro-7,11-methanocycloocta[b]quinolines) | Acetylcholinesterase Inhibition |

| Polymer Science | - | Specialty Polymers | Enhanced Thermal and Mechanical Stability |

Intermediate in the Synthesis of Electronic Materials

The field of organic electronics is continuously searching for novel molecular components to improve the performance and stability of devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of this compound make it an interesting candidate as an intermediate for the synthesis of materials for these applications.

Fluorinated aromatic compounds are known to possess distinct electronic characteristics, including lower Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which can be advantageous for charge injection and transport in electronic devices. While detailed research on the direct application of polymers derived from this compound in electronic devices is not extensively published, its structural motifs are relevant. For example, a review on the chemistry of polyfluoroarenes highlights that related polyfluorinated aromatic compounds are precursors to n-type semiconductors used in OFETs. fluorine1.ru The combination of the electron-withdrawing nitrile and fluorine groups in this compound suggests its potential utility in creating electron-transporting or host materials for OLEDs, a fact supported by its listing under "OLED Materials" by some chemical suppliers.

Potential Applications in Optical Materials

The unique combination of functional groups in this compound also points towards its potential use in the development of optical materials. The interaction of the amino and nitrile groups through the aromatic ring can lead to interesting photophysical properties, such as fluorescence.

While specific studies on the optical properties of materials directly synthesized from this compound are limited, related structures have shown promise. For instance, derivatives of aminobenzonitriles are known to exhibit solvatochromism and can be used as fluorescent probes. The introduction of fluorine atoms can further modulate these properties, potentially leading to materials with tailored absorption and emission spectra. The synthesis of photochromic dyes, for example, often involves complex heterocyclic structures that can be accessed from versatile building blocks like this compound. hud.ac.uk Although direct evidence is not yet abundant, the inherent properties of this compound make it a candidate for research into new dyes, pigments, and materials for nonlinear optics.

Utilization in the Formulation of Agricultural Chemicals

A significant application of this compound is as an intermediate in the synthesis of agrochemicals. The presence of the difluorinated benzene (B151609) ring is a common feature in many modern pesticides, as it can enhance their biological efficacy and metabolic stability.

A key example of its use is in the production of 3,5-difluoroaniline (B1215098). A European patent details a process where this compound is hydrolyzed and decarboxylated to yield this important intermediate. 3,5-difluoroaniline, in turn, is a known precursor for a variety of herbicides and fungicides. This synthetic route highlights the industrial relevance of this compound as a starting material for the crop protection industry. The ability to efficiently introduce the 3,5-difluoroaniline moiety is crucial for the synthesis of a range of active ingredients designed to improve agricultural productivity.

Medicinal Chemistry Research and Pharmacological Relevance

Role as a Privileged Scaffold for Rational Drug Design

The concept of "privileged scaffolds" is central to modern drug discovery, referring to molecular frameworks that can bind to multiple biological targets with high affinity. nih.govnih.govhebmu.edu.cn These scaffolds serve as a valuable starting point for the design of compound libraries aimed at identifying new biologically active molecules. nih.govhebmu.edu.cn The 2-amino-4,6-difluorobenzonitrile core is considered one such privileged structure. Its utility lies in the ability to introduce diverse functional groups at various positions, allowing for the fine-tuning of pharmacological properties and the development of potent and selective ligands for a range of biological targets. nih.govmdpi.com